3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE typically involves multiple steps, starting with the preparation of the benzotriazole and triazinoindole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include halogenated compounds, amines, and sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-1,2,3-benzotriazol-4-amine
- 1-Methyl-1H-1,2,3-benzotriazol-5-amine
- 4-(1H-Benzotriazol-1-ylmethylamino)benzoic acid
- 2-(2-(1H-1,2,3-Benzotriazol-1-ylacetyl)carbohydrazonoyl)benzoic acid .
Uniqueness
This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C19H17N7S |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C19H17N7S/c1-2-11-25-15-9-5-3-7-13(15)17-18(25)20-19(23-22-17)27-12-26-16-10-6-4-8-14(16)21-24-26/h3-10H,2,11-12H2,1H3 |
InChI Key |
MNNGGIJIRHQALC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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